Leptomerine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCLDHNLTJDYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Leptomerine: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the furoquinoline alkaloid Leptomerine, focusing on its natural sourcing, detailed isolation protocols, and its mechanism of action as an acetylcholinesterase inhibitor. The information presented is intended to support research and development efforts in the fields of natural product chemistry and neuropharmacology.
Natural Source of this compound
This compound is a naturally occurring alkaloid primarily isolated from the stems of Esenbeckia leiocarpa, a tree native to Brazil that belongs to the Rutaceae family.[1][2] It has also been identified in Haplophyllum heptomerum, another member of the Rutaceae family.[3] The presence of this compound in Esenbeckia leiocarpa was confirmed through bioactivity-guided fractionation of the plant's ethanol extract, which demonstrated potent anticholinesterase activity.[1]
Physicochemical and Biological Activity Data
This compound exhibits significant biological activity as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action makes it a compound of interest for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | [4] |
| Molecular Weight | 201.26 g/mol | [4] |
| IUPAC Name | 1-methyl-2-propylquinolin-4-one | [4] |
| Biological Activity | Acetylcholinesterase (AChE) Inhibitor | [1][3] |
| IC₅₀ Value (AChE) | 2.5 µM | [1][5] |
Experimental Protocols
Bioactivity-Guided Isolation and Purification of this compound
The following protocol outlines a detailed methodology for the isolation and purification of this compound from the stems of Esenbeckia leiocarpa, based on published bioactivity-guided fractionation procedures.[1][3]
-
Collection and Preparation: Collect the stems of Esenbeckia leiocarpa. Dry the plant material and grind it into a fine powder.
-
Maceration: Macerate 1000 g of the powdered stems with ethanol (5 x 1.5 L) at room temperature.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.
-
Acidification and Partitioning: Dissolve the crude ethanol extract (e.g., 35.8 g) in a solution of 5% hydrochloric acid (HCl). Partition this acidic aqueous solution with hexane to remove non-polar constituents.
-
Basification and Extraction: Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide (NH₄OH). Extract the basified solution with chloroform (CHCl₃) multiple times to isolate the alkaloid-rich fraction.
-
Concentration: Combine the chloroform fractions and evaporate the solvent to yield the total alkaloid fraction.
-
Sample Preparation: Dissolve the alkaloid fraction (e.g., 105.0 mg) in methanol to a concentration of 10 mg/mL.
-
Chromatographic Conditions:
-
Fraction Collection: Collect fractions based on the elution profile. This compound has been reported to elute at a retention time (tR) of approximately 19.3 minutes under these conditions.[3]
-
Purity Analysis and Characterization: Analyze the collected fractions containing this compound for purity using analytical HPLC. Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Workflow for the isolation and purification of this compound.
Acetylcholinesterase Inhibition Assay
The following is a representative protocol for determining the acetylcholinesterase inhibitory activity of this compound, based on the Ellman method.[1][2][6]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)): 10 mM in phosphate buffer.
-
Acetylthiocholine Iodide (ATCI): 14 mM in phosphate buffer.
-
Acetylcholinesterase (AChE) enzyme solution: 1 U/mL in phosphate buffer.
-
Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and dilute to various concentrations.
-
-
Assay Procedure (96-well plate):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent for control), and 10 µL of the AChE enzyme solution.
-
Incubate the plate for 10 minutes at 25 °C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals for a set period (e.g., 10 minutes).
-
-
Calculation:
-
Calculate the rate of reaction for both the control and the test samples.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Signaling Pathways Affected by this compound
As an acetylcholinesterase inhibitor, this compound's primary mechanism of action is to increase the concentration and duration of action of acetylcholine in the synaptic cleft. This elevated level of acetylcholine leads to the enhanced activation of its postsynaptic receptors, namely nicotinic and muscarinic acetylcholine receptors, which in turn triggers downstream signaling cascades.
-
Nicotinic Acetylcholine Receptor (nAChR) Pathway: The activation of nAChRs, particularly the α7 subtype, which is highly permeable to calcium ions (Ca²⁺), leads to an influx of Ca²⁺. This influx can subsequently activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The PI3K-Akt pathway is a crucial cell survival pathway, and its activation is associated with neuroprotective effects.
-
Muscarinic Acetylcholine Receptor (mAChR) Pathways:
-
Gq-coupled receptors (M₁, M₃, M₅): Activation of these receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular Ca²⁺.
-
Gi-coupled receptors (M₂, M₄): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Caption: Downstream effects of this compound's AChE inhibition.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H15NO | CID 10856530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Leptomerine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptomerine, a quinoline alkaloid, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent inhibition of acetylcholinesterase (AChE). This document provides a comprehensive technical overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and bioactivity assessment, and an exploration of its putative mechanism of action through signaling pathway visualizations. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on this promising natural product.
Physical and Chemical Properties
This compound is a naturally occurring alkaloid found in the stem of Esenbeckia leiocarpa Engl. and the herbs of Haplophyllum leptomerum. Its core structure is a 1-methyl-2-propylquinolin-4-one.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 201.26 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-methyl-2-propylquinolin-4-one | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
| Boiling Point | 237 °C (Predicted for quinoline) | --INVALID-LINK-- |
| Density | 1.093 g/mL (Predicted for quinoline) | --INVALID-LINK-- |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| CAS Number | 22048-97-1 | --INVALID-LINK-- |
| PubChem CID | 10856530 | --INVALID-LINK-- |
| SMILES | CCCC1=CC(=O)C2=CC=CC=C2N1C | --INVALID-LINK-- |
| InChIKey | HHCLDHNLTJDYEN-UHFFFAOYSA-N | --INVALID-LINK-- |
Biological Activity
This compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.
Table 3: In Vitro Biological Activity of this compound
| Target | Activity | Value |
| Acetylcholinesterase (AChE) | IC₅₀ | 2.5 µM |
Experimental Protocols
Synthesis of 1-methyl-2-propylquinolin-4-one (this compound)
A plausible synthetic route to this compound can be adapted from the established synthesis of related 4-hydroxyquinolin-2-ones. The following protocol describes a potential pathway.
Experimental Workflow for this compound Synthesis
Caption: A plausible synthetic workflow for this compound.
Methodology:
-
Condensation: A mixture of N-methylaniline and diethyl propylmalonate is heated at 180-200°C. The reaction proceeds via thermal condensation with the elimination of ethanol to form an intermediate.
-
Cyclization: The intermediate is then heated in a high-boiling solvent such as Dowtherm A to facilitate intramolecular cyclization, yielding the quinolin-4-one ring system of this compound.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 1-methyl-2-propylquinolin-4-one.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound on acetylcholinesterase can be determined using a modified Ellman's method, a widely used spectrophotometric assay.[1][2][3]
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining AChE inhibition using Ellman's method.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare solutions of acetylcholinesterase (from electric eel or human erythrocytes), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, this compound solution (or vehicle control), AChE solution, and DTNB solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate.
-
-
Measurement and Analysis:
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.
-
Calculate the percentage of AChE inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Proposed Mechanism of Action and Signaling Pathway
As an acetylcholinesterase inhibitor, this compound is proposed to exert its effects by increasing the concentration and duration of acetylcholine in the synaptic cleft. This elevated acetylcholine level leads to enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades that are associated with neuroprotection and cognitive enhancement.
Proposed Signaling Pathway of this compound's Action
Caption: Postulated signaling cascade following AChE inhibition by this compound.
Pathway Description:
-
AChE Inhibition: this compound enters the synaptic cleft and binds to acetylcholinesterase, inhibiting its enzymatic activity.
-
Increased Acetylcholine: The inhibition of AChE leads to an accumulation of acetylcholine in the synapse.
-
Receptor Activation: Elevated acetylcholine levels result in increased activation of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors on the postsynaptic neuron.
-
Downstream Signaling: The activation of these receptors is known to converge on intracellular signaling pathways, such as the PI3K/Akt pathway.[4][5]
-
Neuroprotective Effects: The PI3K/Akt pathway is a critical regulator of cell survival and plasticity. Its activation can lead to the phosphorylation of transcription factors like CREB, which in turn promotes the expression of neurotrophic factors such as BDNF, ultimately supporting neuronal survival and enhancing synaptic function.[4][5]
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Leptomerine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Leptomerine (1-methyl-2-propylquinolin-4-one), a quinolinone alkaloid with potential therapeutic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its qualitative solubility profile, general properties of related alkaloids, and standardized experimental protocols for determining solubility.
Introduction to this compound
This compound is a naturally occurring alkaloid found in plants such as Esenbeckia leiocarpa and Haplophyllum griffithianum. Structurally, it belongs to the quinolinone class of alkaloids. Preliminary research has highlighted its biological activities, including acetylcholinesterase (AChE) inhibition, suggesting its potential as a lead compound in the development of therapies for neurological disorders like Alzheimer's disease. A critical aspect of preclinical and pharmaceutical development is the characterization of a compound's physicochemical properties, with solubility being a key determinant of bioavailability and formulation strategies.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | ChemBK[1] |
| Molar Mass | 201.26 g/mol | ChemBK[1] |
| IUPAC Name | 1-methyl-2-propylquinolin-4-one | PubChem |
| CAS Number | 22048-97-1 | ChemBK[1] |
| Predicted pKa | 2.56 ± 0.70 | ChemBK[1] |
| Predicted Density | 1.063 ± 0.06 g/cm³ | ChemBK[1] |
| Predicted Boiling Point | 300.4 ± 42.0 °C | ChemBK[1] |
Solubility Profile of this compound
As is common with many free base alkaloids, this compound is expected to exhibit poor solubility in aqueous solutions and better solubility in organic solvents.[2][3] This is a general characteristic attributed to the presence of a basic nitrogen atom and a largely nonpolar ring structure.[2][3]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Protic Solvents | Water | Generally insoluble (as free base) | [2] |
| Acidic Water (e.g., dilute HCl) | Soluble (forms a salt) | [4] | |
| Methanol | Soluble | ||
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Acetone | Soluble | [5] | |
| Aprotic Nonpolar Solvents | Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] | |
| Ethyl Acetate | Soluble | [5] |
Note: This table is based on general characteristics of alkaloids and qualitative statements from chemical suppliers. Quantitative data from peer-reviewed experimental studies are not currently available.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for measuring equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any undissolved microparticles, either centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) and collect the supernatant, or filter the sample through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.
-
Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound's solubility.
Caption: A flowchart outlining the shake-flask method for determining equilibrium solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its qualitative profile aligns with that of other free base alkaloids, indicating good solubility in common organic solvents and poor solubility in neutral aqueous media. For drug development purposes, the formation of a salt by reacting this compound with a pharmaceutically acceptable acid could be a viable strategy to enhance its aqueous solubility and improve its potential for oral administration. The provided experimental protocol offers a standardized approach for researchers to quantitatively determine the solubility of this compound in various solvents and physiological buffers, which is a crucial step in its journey from a promising natural product to a potential therapeutic agent.
References
Unveiling the Presence of Leptomerine in Esenbeckia leiocarpa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural abundance of the furoquinoline alkaloid Leptomerine within the Brazilian native tree, Esenbeckia leiocarpa. This compound has garnered scientific interest due to its notable anticholinesterase activity, suggesting its potential as a lead compound in the development of therapeutics for conditions such as Alzheimer's disease. This document provides a concise summary of its quantitative presence as reported in scientific literature, a detailed breakdown of the experimental protocols for its isolation, and a visual representation of the experimental workflow.
Quantitative Abundance of this compound
The occurrence of this compound in Esenbeckia leiocarpa was first reported in a 2010 study, which successfully isolated and quantified the compound from the stems of the plant.[1][2][3][4] The yield of this compound, as detailed in the study, provides a quantitative insight into its natural abundance within the specific plant material processed.
| Plant Material | Initial Extract | Fraction | Isolated Compound | Yield (from alkaloid fraction) |
| Stems of Esenbeckia leiocarpa | Crude Ethanol Extract (35.8 g) | Alkaloid Fraction (105.0 mg) | This compound | 15.24% (16.0 mg) |
Table 1: Quantitative yield of this compound isolated from the alkaloid fraction of Esenbeckia leiocarpa stems.[4][5]
Experimental Protocol for Isolation and Purification
The following methodology for the isolation and purification of this compound from Esenbeckia leiocarpa is based on the protocol described by Conserva, L.M., et al. (2010).
1. Plant Material and Extraction:
-
Dried and powdered stems of Esenbeckia leiocarpa are subjected to extraction with ethanol.
-
The resulting crude ethanol extract (35.8 g) is obtained after the removal of the solvent under reduced pressure.[4]
2. Acid-Base Partitioning:
-
An acid-base partition is employed to separate the crude extract into different fractions.[4]
-
This process yields a hexane fraction and a chloroform (alkaloid) fraction. The alkaloid fraction, which shows positive results with Dragendorff's and iodoplatinate reagents, is selected for further purification due to its high acetylcholinesterase inhibition activity.[4]
-
From the initial 35.8 g of crude extract, 105.0 mg of the alkaloid fraction is obtained.[4]
3. Chromatographic Purification:
-
The alkaloid fraction (105.0 mg) is dissolved in methanol (10 mg/mL).[3][4]
-
This solution is then subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4]
-
The chromatographic separation is performed using an acetonitrile-water-methanol (10:45:45) mixture as the mobile phase.[3][4]
-
The flow rate is maintained at 8 mL/min, and detection is carried out using UV at 242 nm.[3][4]
4. Isolation of this compound:
-
The HPLC separation yields multiple fractions.
-
This compound is isolated from fraction 9, which has a retention time (tR) of 19.3 minutes.[3][4]
-
A total of 16.0 mg of this compound is obtained from the 105.0 mg of the alkaloid fraction.[3][4][5]
5. Compound Identification:
-
The structure of the isolated this compound is confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), and by comparison with existing literature data.[5]
Experimental Workflow for this compound Isolation
The following diagram illustrates the key stages in the isolation and quantification of this compound from Esenbeckia leiocarpa.
Caption: Workflow for the isolation of this compound from Esenbeckia leiocarpa.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the broader signaling pathways that may be modulated by this compound. The primary mechanism of action identified for this compound from Esenbeckia leiocarpa is the inhibition of acetylcholinesterase.[1][2][3][4] Further research is required to elucidate its potential interactions with intracellular signaling cascades.
References
- 1. Alkaloids from stems of Esenbeckia leiocarpa Engl. (Rutaceae) as potential treatment for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Leptomerine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptomerine, a quinolone alkaloid identified as 1-methyl-2-propylquinolin-4-one, has garnered interest due to its biological activities, notably as an acetylcholinesterase (AChE) inhibitor.[1][2][3] This property suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1][3][4] While a specific, dedicated total synthesis of this compound has not been extensively documented in peer-reviewed literature, its structural simplicity as a 2-alkyl-4-quinolone allows for a straightforward synthetic strategy based on established methodologies for this class of compounds. This document outlines a plausible and efficient synthetic approach to this compound, derived from general methods for the synthesis of 2-alkyl-4-quinolones.
Introduction
This compound is a naturally occurring alkaloid isolated from sources such as the stems of Esenbeckia leiocarpa and the herbs of Haplophyllum leptomerum.[1][5] Its core structure is a 4-quinolone ring system, substituted with a methyl group at the nitrogen (N1) and a propyl group at the C2 position. The biological significance of this compound lies in its potent inhibition of acetylcholinesterase, with an IC50 value of 2.5 μM, comparable to the well-known AChE inhibitor galanthamine.[1][2] This activity profile makes this compound an attractive target for synthetic chemists and drug discovery programs.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (1-methyl-2-propylquinolin-4-one) points towards a strategy involving the construction of the quinolone core from acyclic precursors. The key disconnection would be the cyclization step to form the heterocyclic ring. A common and effective method for this is the Conrad-Limpach-Knorr synthesis or variations thereof, which typically involve the condensation of an aniline derivative with a β-keto ester, followed by thermal cyclization.
Synthetic Pathway
The proposed total synthesis of this compound can be achieved through a two-step process starting from N-methylaniline and a suitable β-keto ester. This approach is based on a general and well-established methodology for the synthesis of 2-alkyl-4-quinolones.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of 2-alkyl-4-quinolones and are proposed for the total synthesis of this compound.
Step 1: Synthesis of the Intermediate Enaminone
Reaction: Condensation of N-methylaniline with ethyl 3-oxoheptanoate.
Materials:
-
N-methylaniline
-
Ethyl 3-oxoheptanoate
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-methylaniline (1.0 eq) and ethyl 3-oxoheptanoate (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the completion of the condensation reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude enaminone can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Step 2: Thermal Cyclization to this compound
Reaction: Intramolecular cyclization of the intermediate enaminone to form the 4-quinolone ring.
Materials:
-
Crude enaminone from Step 1
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
-
High-temperature thermometer
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the crude enaminone from the previous step in a high-boiling solvent such as Dowtherm A.
-
Heat the solution to a high temperature (typically 250-270 °C) with vigorous stirring.
-
Maintain this temperature for the time required to complete the cyclization (this can be monitored by thin-layer chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will often precipitate from the solvent upon cooling.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove the high-boiling reaction solvent.
-
The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H15NO | [3] |
| Molecular Weight | 201.26 g/mol | [6] |
| CAS Number | 22048-97-1 | |
| Appearance | Powder | [5] |
Table 2: Biological Activity of this compound
| Target | Activity | Value | Reference Compound | Reference Value |
| Acetylcholinesterase (AChE) | Inhibition | IC50 = 2.5 μM | Galanthamine | IC50 = 1.7 μM |
Conclusion
The provided methodology outlines a concise and efficient synthetic route to this compound, a quinolone alkaloid with promising acetylcholinesterase inhibitory activity. This approach, based on well-established chemical transformations for the synthesis of 2-alkyl-4-quinolones, offers a practical means for researchers to access this compound for further biological evaluation and as a scaffold for the development of new therapeutic agents. The straightforward nature of the synthesis makes it amenable to scale-up for medicinal chemistry and drug development programs.
References
- 1. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. chembk.com [chembk.com]
- 4. Natural products as sources of new lead compounds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:22048-97-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | C13H15NO | CID 10856530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Leptomerine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptomerine is a quinoline alkaloid that has been isolated from the stems of the Brazilian native tree, Esenbeckia leiocarpa[1][2]. This natural compound has garnered significant interest within the scientific community due to its potent biological activities. Notably, this compound has been identified as a strong inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[1][2]. With an IC50 value of 2.5 μM, its efficacy is comparable to that of galanthamine, a drug used in the management of Alzheimer's disease[1]. This positions this compound as a promising lead compound for the development of novel therapeutics for neurodegenerative disorders.
These application notes provide detailed protocols for the extraction of this compound from its natural source and its subsequent purification, enabling researchers to obtain high-purity material for further investigation. Additionally, the primary mechanism of action of this compound is illustrated to provide a deeper understanding of its biological function.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of this compound from Esenbeckia leiocarpa, as well as its biological activity.
Table 1: Extraction and Purification Yields
| Step | Product | Starting Material (g) | Yield (g) | Yield (%) |
| Maceration | Crude Ethanol Extract | 1000 | 35.8 | 3.58 |
| Acid-Base Partition | Alkaloid Fraction (Chloroform) | 35.8 | 1.182 | 3.30 (from crude extract) |
| Preparative HPLC | Pure this compound | 105.0 (mg of Alkaloid Fraction) | 16.0 (mg) | 15.24 (from alkaloid fraction) |
Data compiled from a study by de Andrade et al. (2010)[1][2].
Table 2: Biological Activity of this compound
| Compound | Target | Activity | IC50 Value | Reference Compound | Reference IC50 |
| This compound | Acetylcholinesterase (AChE) | Inhibition | 2.5 µM | Galanthamine | 1.7 µM |
Data obtained from in vitro acetylcholinesterase inhibition assays[1].
Experimental Protocols
Protocol 1: Extraction of the Alkaloid-Rich Fraction from Esenbeckia leiocarpa
This protocol details the initial extraction of a crude alkaloid fraction from the dried stems of Esenbeckia leiocarpa.
Materials:
-
Dried and powdered stems of Esenbeckia leiocarpa
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl), 0.1 M
-
Ammonium hydroxide (NH₄OH) solution
-
Hexane
-
Chloroform (CHCl₃)
-
Large glass container for maceration
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Separatory funnel (appropriate volume)
-
Rotary evaporator
-
pH meter or pH indicator strips
Methodology:
-
Maceration:
-
Weigh 1000 g of powdered stems of Esenbeckia leiocarpa and place them in a large glass container.
-
Add 1.5 L of ethanol to the powdered plant material.
-
Seal the container and allow the mixture to macerate for 48-72 hours at room temperature, with occasional agitation.
-
After the maceration period, filter the mixture to separate the ethanol extract from the plant residue.
-
Repeat the maceration process on the plant residue four more times, each time with 1.5 L of fresh ethanol, to ensure exhaustive extraction.
-
Combine all the ethanol extracts.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator to obtain the crude ethanol extract (approximately 35.8 g)[1].
-
-
Acid-Base Partition:
-
Re-dissolve the crude ethanol extract (35.8 g) in 240 mL of 0.1 M HCl solution (2 x 120 mL)[1].
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Perform a liquid-liquid extraction by partitioning the acidic solution with hexane (7 x 60 mL) to remove non-polar compounds. Discard the hexane fractions[1].
-
Basify the remaining acidic aqueous fraction to a pH of 10 using ammonium hydroxide solution[1].
-
Extract the now basic aqueous solution with chloroform (7 x 60 mL)[1]. The alkaloids will partition into the chloroform layer.
-
Combine the chloroform fractions.
-
-
Final Concentration:
-
Concentrate the combined chloroform fractions under reduced pressure using a rotary evaporator to yield the active alkaloid fraction (approximately 1.182 g)[1]. This fraction is enriched with this compound and other alkaloids.
-
Protocol 2: Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of this compound from the alkaloid-rich fraction.
Materials:
-
Alkaloid-rich fraction from Protocol 1
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Reverse-phase preparative HPLC column (e.g., C18)
-
Fraction collector
-
Vials for sample and fraction collection
Methodology:
-
Sample Preparation:
-
Dissolve 105.0 mg of the alkaloid-rich fraction in methanol to a concentration of 10 mg/mL[1].
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions:
-
Purification:
-
Inject the prepared sample onto the preparative HPLC system.
-
Monitor the separation of compounds based on their retention times. This compound has been reported to elute at a retention time of approximately 19.3 minutes under these conditions[1].
-
Collect the fraction corresponding to the this compound peak using a fraction collector.
-
Multiple injections may be necessary to process the entire sample.
-
-
Purity Analysis and Final Product:
-
Combine the collected this compound fractions.
-
Evaporate the solvent under reduced pressure or by lyophilization to obtain pure this compound (approximately 16.0 mg from 105.0 mg of the alkaloid fraction)[1].
-
Assess the purity of the isolated this compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry and NMR.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the extraction and purification of this compound.
References
Application Notes and Protocols for the Quantification of Leptomycin B
Introduction
Leptomycin B (LMB), initially identified as an antifungal antibiotic produced by Streptomyces species, is a potent and highly specific inhibitor of nuclear export.[1][2] Its primary molecular target is the chromosomal region maintenance 1 (CRM1 or XPO1) protein, a key nuclear export receptor.[1] CRM1 mediates the transport of a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.[3] LMB covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, thereby inactivating it and causing the nuclear accumulation of CRM1 cargo proteins.[1][3] This mechanism underlies LMB's potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool in cancer research and drug development.[3]
These application notes provide detailed protocols for the quantitative analysis of Leptomycin B in various biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Mechanism of Action: Inhibition of CRM1/XPO1-Mediated Nuclear Export
Leptomycin B exerts its biological effects by disrupting the normal nucleocytoplasmic trafficking of proteins and RNA. The CRM1/XPO1-mediated export pathway is a fundamental cellular process responsible for maintaining the correct localization and function of numerous proteins.
Below is a diagram illustrating the CRM1/XPO1 signaling pathway and the inhibitory action of Leptomycin B.
II. Quantitative Data Summary
The following tables summarize the reported in vitro potency of Leptomycin B across various cancer cell lines.
Table 1: In Vitro IC50 Values for Leptomycin B
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |
|---|---|---|---|---|
| SiHa | Cervical Cancer | 72 | 0.4 | [1] |
| HCT-116 | Colon Cancer | 72 | 0.3 | [1] |
| SKNSH | Neuroblastoma | 72 | 0.4 | [1] |
| Various | Various Cancers | N/A | 0.1 - 10 |[1] |
Table 2: In Vivo Data for Leptomycin B
| Animal Model | Tumor Model | Parameter | Value | Reference |
|---|
| Mice | HCT-116 Xenograft | Max Tolerated Dose (MTD) | 2.5 mg/kg (single i.v.) |[1] |
III. Experimental Protocols
A. Important Handling and Stability Information
Leptomycin B is unstable when dried down into a film; therefore, the solvent should never be removed from solutions.[1][3] It is soluble and stable in ethanol.[2] Stock solutions should be stored at -20°C, protected from light.[2] For cell culture experiments, final dilutions can be made in the culture media, but all preceding dilutions should be performed in ethanol.[2]
B. Protocol 1: Quantification of Leptomycin B in Fermentation Broth by HPLC-UV
This protocol is adapted from methods used for the analysis of secondary metabolites from fermentation cultures.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 20 mL of fermentation broth, add 20 mL of ethyl acetate.
-
Shake vigorously for 20 minutes at room temperature.
-
Centrifuge at 4,500 rpm for 10 minutes to separate the phases.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with 20 mL of ethyl acetate.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to a small volume (do not dry completely).
-
Re-dissolve the residue in 1.5 mL of methanol for HPLC analysis.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., Senshu-Pak C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 50% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220-254 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a standard curve prepared with a certified reference standard of Leptomycin B.
C. Protocol 2: Quantification of Leptomycin B in Cell Lysates and Supernatants by LC-MS/MS
This protocol is a generalized method based on standard practices for small molecule quantification in biological matrices and requires optimization for specific instrumentation.
1. Sample Preparation Workflow
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Parent Ion (Q1): m/z 541.3 [M+H]⁺ (based on MW of 540.73 g/mol ).
-
Product Ions (Q3): To be determined by infusing a standard solution of Leptomycin B and selecting the most stable and abundant fragment ions.
-
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding matrix (e.g., blank cell lysate).
IV. Conclusion
The protocols outlined in these application notes provide a framework for the reliable quantification of Leptomycin B in various research settings. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper handling and consideration of the stability of Leptomycin B are crucial for obtaining accurate and reproducible results. These methods are essential for pharmacokinetic studies, dose-response characterizations, and further investigation into the therapeutic potential of this potent CRM1/XPO1 inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Conversion Products of Leptomycin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the HPLC-MS Analysis of Leptomerine
Disclaimer: The following application note and protocol are provided as a representative example for the HPLC-MS analysis of a hypothetical small molecule, "Leptomerine." The experimental details, data, and diagrams are illustrative and based on established principles of analytical chemistry, as no specific public information on a compound named "this compound" is available. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic properties. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mass spectrometry.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen human plasma samples to room temperature.
-
Spike 100 µL of plasma with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Autosampler with temperature control.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temp. | 350°C |
| MRM Transitions | See Table 2 |
Table 2: Hypothetical MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 351.2 | 194.1 | 100 | 25 |
| Internal Std | 356.2 | 199.1 | 100 | 25 |
Data Presentation
The developed method was validated for linearity, precision, and accuracy according to standard bioanalytical method validation guidelines.
Table 3: Linearity of this compound Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.27 |
| 100 | 2.54 |
| 500 | 12.6 |
| 1000 | 25.1 |
| Correlation (r²) | >0.995 |
Table 4: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% |
| Low | 3 | < 10% | < 10% | ± 15% |
| Medium | 80 | < 8% | < 9% | ± 10% |
| High | 800 | < 7% | < 8% | ± 10% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of analytical method validation.
Application Note: NMR Characterization of Bioactive Alkaloids and Their Derivatives
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "Leptomerine" was not found in the scientific literature. Therefore, this application note will use Berberine , a well-characterized isoquinoline alkaloid, and its derivatives as an illustrative example for NMR characterization and analysis. The methodologies and principles described herein are broadly applicable to the structural elucidation of novel natural products.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of natural products.[1][2] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it a powerful technique for determining the constitution and stereochemistry of complex structures. This application note provides a comprehensive overview of the NMR characterization of Berberine, a bioactive isoquinoline alkaloid, and its derivatives. Berberine has garnered significant interest for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] Understanding the structure-activity relationships of Berberine and its derivatives is crucial for the development of new therapeutic agents.
This document outlines detailed protocols for sample preparation and NMR data acquisition, presents a summary of NMR data in a structured format, and illustrates a representative signaling pathway modulated by Berberine.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Berberine and its derivative, Oxyberberine. The data is presented for easy comparison of the spectral features.
Table 1: ¹H and ¹³C NMR Data for Berberine in CDCl₃
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 108.2 | 7.58 | s | |
| 2-O-CH₂-O-3 | 101.9 | 6.09 | s | |
| 4 | 105.4 | 6.88 | s | |
| 4a | 126.8 | |||
| 5 | 29.1 | 3.19 | t | 6.2 |
| 6 | 55.6 | 4.93 | t | 6.2 |
| 8 | 143.9 | 9.71 | s | |
| 8a | 120.3 | |||
| 9-OCH₃ | 56.3 | 4.13 | s | |
| 9 | 149.8 | |||
| 10-OCH₃ | 62.0 | 4.21 | s | |
| 10 | 150.4 | |||
| 11 | 121.5 | 7.92 | d | 9.2 |
| 12 | 127.1 | 8.12 | d | 9.2 |
| 12a | 132.8 | |||
| 13 | 120.3 | 8.62 | s | |
| 13a | 137.5 |
Data compiled from publicly available spectral databases and literature.[6][7]
Table 2: ¹H and ¹³C NMR Data for Oxyberberine in CDCl₃ [8]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 104.2 | 7.56 | s | |
| 2-O-CH₂-O-3 | 102.1 | 6.13 | s | |
| 4 | 108.4 | 7.02 | s | |
| 4a | 129.5 | |||
| 5 | 28.5 | 3.03 | t | 6.4 |
| 6 | 41.1 | 4.41 | t | 6.4 |
| 8 | 161.0 | |||
| 8a | 121.7 | |||
| 9-OCH₃ | 56.0 | 3.99 | s | |
| 9 | 148.2 | |||
| 10-OCH₃ | 61.9 | 4.08 | s | |
| 10 | 152.1 | |||
| 11 | 112.1 | 7.11 | d | 8.8 |
| 12 | 125.8 | 8.01 | d | 8.8 |
| 12a | 130.9 | |||
| 13 | 115.3 | 7.78 | s | |
| 13a | 143.2 |
Experimental Protocols
Sample Preparation for NMR Analysis
High-quality NMR spectra are critically dependent on proper sample preparation.[9]
-
Sample Purity: Ensure the sample is of high purity. Purification can be achieved by methods such as high-performance liquid chromatography (HPLC) or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For Berberine and its derivatives, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used. The solvent should be free of water and other impurities.[10]
-
Concentration:
-
Sample Filtration: The solution should be free of any particulate matter. Filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (0 ppm). Add a small amount of TMS to the solvent if it is not already present.
-
Degassing (for sensitive samples): For air- or moisture-sensitive samples, use degassed solvents and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).[9]
NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).
3.2.1. ¹H NMR Spectroscopy
-
Experiment: Standard 1D proton experiment.
-
Pulse Sequence: zg30 or similar.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
3.2.2. ¹³C NMR Spectroscopy
-
Experiment: 1D carbon experiment with proton decoupling.
-
Pulse Sequence: zgpg30 or similar.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
3.2.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
Pulse Sequence: cosygpqf or similar.
-
Data Points (F2 and F1): 2048 x 256.
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
Pulse Sequence: hsqcedetgpsp or similar.
-
Spectral Width (F2 and F1): 12 ppm x 165 ppm.
-
Data Points (F2 and F1): 2048 x 256.
-
Number of Scans: 2-4 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
Pulse Sequence: hmbcgplpndqf or similar.
-
Spectral Width (F2 and F1): 12 ppm x 200 ppm.
-
Data Points (F2 and F1): 2048 x 256.
-
Number of Scans: 8-16 per increment.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the NMR-based structure elucidation of a novel natural product.
Caption: Workflow for Natural Product Structure Elucidation.
Berberine and a Representative Signaling Pathway
Berberine exerts its biological effects by modulating multiple signaling pathways.[12][13] A simplified diagram of the PI3K/Akt/mTOR pathway, which is often inhibited by Berberine in cancer cells, is shown below.[14]
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Berberine.
Biological Activities and Signaling Pathways of Berberine
Berberine exhibits a remarkable spectrum of biological activities, which are attributed to its ability to interact with various molecular targets and modulate multiple signaling pathways.
-
Anticancer Effects: Berberine has been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that feed tumors).[3][13] Key signaling pathways modulated by Berberine in cancer include the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.[12][13][14]
-
Anti-inflammatory Activity: Berberine exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is achieved through the modulation of signaling pathways such as NF-κB and MAPK.[15]
-
Neuroprotective Properties: Studies have indicated that Berberine may have protective effects on the nervous system.[5] Its neuroprotective mechanisms involve anti-inflammatory and antioxidant activities, mediated through pathways like the Pl3K/Akt/Bcl-2 and Nrf2/HO-1 pathways.[5]
The diverse biological activities of Berberine and its derivatives make them promising candidates for further investigation in drug discovery and development. A thorough NMR characterization is the foundational step in understanding the structural basis of their therapeutic potential.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine: Pathways to protect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Bioactivity Screening of Leptomerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptomerin is a potent and specific inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a key nuclear export protein responsible for transporting a wide range of cargo proteins, including tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), from the nucleus to the cytoplasm.[1][2][3] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical TSPs in the cytoplasm.[4][5] By blocking CRM1, Leptomerin forces the nuclear retention and accumulation of these proteins, restoring their tumor-suppressive functions and ultimately leading to selective apoptosis in cancer cells.[6]
This document provides detailed protocols for a panel of cell-based assays designed to screen for and characterize the bioactivity of Leptomerin and other potential CRM1 inhibitors. The assays are designed to assess the compound's cytotoxicity, its direct effect on nuclear export, and its impact on downstream signaling pathways.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for Leptomerin is the inhibition of the CRM1-mediated nuclear export pathway. Leptomycin B (LMB), a well-characterized CRM1 inhibitor, functions by covalently binding to a specific cysteine residue (Cys528) in the cargo-binding groove of CRM1.[7][8] This binding event physically obstructs the association of CRM1 with its cargo proteins, which possess a leucine-rich nuclear export signal (NES).[2] Consequently, these cargo proteins are trapped within the nucleus.
Caption: CRM1-mediated nuclear export pathway and its inhibition by Leptomerin.
Experimental Workflow for Bioactivity Screening
A tiered approach is recommended for screening potential CRM1 inhibitors like Leptomerin. The workflow begins with a primary screen to assess general cytotoxicity and identify a suitable concentration range for subsequent assays. This is followed by secondary, mechanism-based assays to confirm the specific inhibition of nuclear export and evaluate downstream functional consequences.
Caption: General workflow for screening Leptomerin bioactivity.
Data Presentation: Summary of Quantitative Data
The following tables provide examples of quantitative data that can be generated from the described assays.
Table 1: Cytotoxicity of Leptomerin in Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) |
|---|---|---|---|
| HeLa (Cervical Cancer) | MTT | 72 | 15.2 |
| A549 (Lung Cancer) | MTT | 72 | 21.5 |
| MCF-7 (Breast Cancer) | MTT | 72 | 18.9 |
| U2OS (Osteosarcoma) | LDH | 48 | 35.8 |
Table 2: Quantification of Nuclear Localization
| Treatment | Concentration (nM) | Nuclear:Cytoplasmic Fluorescence Ratio (Mean ± SD) |
|---|---|---|
| Vehicle Control (DMSO) | - | 1.0 ± 0.2 |
| Leptomerin | 1 | 2.5 ± 0.4 |
| Leptomerin | 10 | 5.8 ± 0.7 |
| Leptomerin | 50 | 12.3 ± 1.1 |
Table 3: Reporter Gene Assay Results
| Treatment | Concentration (nM) | Reporter Activity (Fold Change vs. Control) |
|---|---|---|
| Vehicle Control (DMSO) | - | 1.0 |
| Leptomerin | 1 | 2.1 |
| Leptomerin | 10 | 4.5 |
| Leptomerin | 50 | 8.2 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the concentration-dependent effects of Leptomerin on cell viability and for distinguishing cytotoxic effects from specific anti-proliferative activity.
A. MTT Assay (Metabolic Activity)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Leptomerin in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Leptomerin. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10][13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
B. LDH Release Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][12]
-
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well cell culture plates
-
Cancer cell line of interest
-
Leptomerin stock solution
-
Microplate reader
-
-
Protocol:
-
Seed and treat cells with Leptomerin as described in the MTT assay protocol (Steps 1-4).
-
Include control wells: no-cell background control, vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with lysis buffer provided in the kit).[12]
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of the stop solution (from the kit).
-
Measure the absorbance at 490 nm and 680 nm (background).[11]
-
Calculate the percentage of cytotoxicity by subtracting the background absorbance and comparing the treated samples to the spontaneous and maximum release controls.
-
Protocol 2: Immunofluorescence Assay for Protein Localization
This assay visually confirms the inhibitory effect of Leptomerin on CRM1 by detecting the nuclear accumulation of a known CRM1 cargo protein (e.g., p53, FOXO3a, or a transfected Rev-GFP reporter).[14][15]
-
Materials:
-
Glass coverslips in a 24-well plate
-
Cell line (e.g., U2OS cells, known for clear nucleus/cytoplasm)
-
Leptomerin stock solution
-
4% Paraformaldehyde (PFA) in PBS for fixation.[16]
-
0.1-0.5% Triton X-100 in PBS for permeabilization.[16]
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against a CRM1 cargo protein (e.g., anti-p53)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Leptomerin (and a vehicle control) for a short duration (e.g., 2-4 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10-20 minutes.[17] This step is crucial for intracellular targets.[15]
-
Wash twice with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.[14]
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the slides using a fluorescence or confocal microscope.[14] Analyze the subcellular localization of the target protein.
-
Protocol 3: Reporter Gene Assay
This assay quantifies the functional consequence of nuclear protein accumulation.[18][19] For example, if a transcription factor is retained in the nucleus by Leptomerin, its ability to activate gene expression will increase. A luciferase or GFP reporter gene under the control of a promoter responsive to this transcription factor can be used to measure this effect.[20]
-
Materials:
-
Cell line of interest
-
Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro] for NF-κB activity)
-
Transfection reagent
-
96-well opaque-walled plates (for luminescence)
-
Leptomerin stock solution
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
-
-
Protocol:
-
Co-transfect cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, re-plate the transfected cells into a 96-well opaque-walled plate.
-
Allow cells to attach, then treat with a range of Leptomerin concentrations (and vehicle control) for 16-24 hours.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase reaction.[20]
-
Measure the luminescence using a plate reader (luminometer).[20]
-
If using a dual-luciferase system, add the second reagent (e.g., Stop & Glo®) and measure the control (Renilla) luminescence.
-
Normalize the reporter luciferase signal to the control luciferase signal.
-
Calculate the fold change in reporter activity compared to the vehicle-treated control cells.
-
References
- 1. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leptomycin B alters the subcellular distribution of CRM1 (Exportin 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for quantification of exportin-1 (XPO1) occupancy by Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT cell viability assay and Lactate dehydrogenase leakage assay [bio-protocol.org]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. clyte.tech [clyte.tech]
- 16. sinobiological.com [sinobiological.com]
- 17. cusabio.com [cusabio.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. indigobiosciences.com [indigobiosciences.com]
Application Notes: Investigating the Mechanism of Action of Leptin
Introduction
Leptin is a 16 kDa protein hormone predominantly synthesized by adipocytes, playing a crucial role in regulating energy balance, metabolism, and neuroendocrine function.[1][2][3] It mediates its effects by binding to the leptin receptor (LepR), which is highly expressed in the hypothalamus, as well as in peripheral tissues.[1][4][5] Understanding the intricate signaling pathways activated by leptin is fundamental for developing therapeutic strategies for obesity, metabolic disorders, and potentially neurodegenerative diseases like Alzheimer's.[5][6]
Mechanism of Action
Upon binding to its receptor, particularly the long-form isoform (LepRb), leptin initiates a cascade of intracellular signaling events.[4] This activation leads to the modulation of gene expression and cellular function, ultimately affecting food intake, energy expenditure, and glucose homeostasis.[5][6] The primary signaling pathways activated by the leptin-LepRb interaction include the JAK/STAT pathway, the MAPK/ERK pathway, and the PI3K/Akt/mTOR pathway.[4][5][7]
Core Signaling Pathways
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal route for leptin signaling.[4]
-
Receptor Dimerization and JAK2 Activation: Leptin binding induces the dimerization of LepRb, bringing associated JAK2 proteins into close proximity.
-
Autophosphorylation: This proximity allows JAK2 to autophosphorylate and become activated.
-
Receptor Phosphorylation: Activated JAK2 then phosphorylates key tyrosine residues on the cytoplasmic tail of LepRb, such as Tyr985, Tyr1077, and Tyr1138.[4]
-
STAT3 Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for STAT3. Once docked, STAT3 is phosphorylated by JAK2.
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 dimerizes and translocates to the nucleus.
-
Gene Transcription: In the nucleus, STAT3 dimers bind to the promoters of target genes, such as pro-opiomelanocortin (POMC), to regulate their transcription, which in turn helps to suppress appetite.[4]
Caption: Leptin-induced JAK/STAT signaling pathway.
MAPK/ERK Pathway
Leptin also activates the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-related kinase (ERK).[4][5]
-
SHP2 Recruitment: Phosphorylated LepRb recruits the tyrosine phosphatase SHP2.
-
Grb2 and SOS Activation: SHP2, in turn, recruits the Grb2-SOS complex.
-
Ras-Raf-MEK-ERK Cascade: This leads to the activation of the Ras-Raf-MEK-ERK signaling cascade.
-
Cellular Proliferation and Differentiation: The activation of ERK can influence neuronal growth and synaptic plasticity.
References
- 1. Human Leptin Recombinant Protein (PHP0013) [thermofisher.com]
- 2. Leptin - Wikipedia [en.wikipedia.org]
- 3. LEP Protein, Leptin - Syd Labs [sydlabs.com]
- 4. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin signaling and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptin receptor signaling: pathways to leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Leptomerine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Leptomerine, a potent acetylcholinesterase inhibitor.[1] The methodologies discussed are based on established synthetic routes for 2-alkyl-4-quinolone alkaloids.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on improving reaction yields and purity.
Question: My yield for the β-enaminoketone intermediate (compound 6) is low after the decarbamoylation step. What are the likely causes and solutions?
Answer: Low yields in the acidic decarbamoylation of the α-(o-nitrobenzoyl)-β-enamino amide intermediate are common. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature (e.g., from 60°C to 70°C).
-
Substrate Decomposition: Prolonged exposure to strong acid at high temperatures can lead to decomposition. Avoid excessive heating. The use of neat phosphoric acid is effective, but if degradation is observed, exploring other acidic conditions may be necessary.[2]
-
Work-up Issues: The product is basic and requires careful neutralization and extraction. Ensure the reaction mixture is thoroughly cooled before slowly quenching with an ice-cold basic solution (e.g., NaOH or NaHCO₃) to avoid hydrolysis of the enamine. Extract promptly with a suitable organic solvent like dichloromethane or ethyl acetate.
Question: The final reductive cyclization step is producing a significant amount of the N-hydroxy-4-quinolone byproduct (compound 7) instead of the desired this compound (compound 8). How can I improve the chemoselectivity?
Answer: The formation of N-hydroxy byproducts during the reduction of the nitro group and subsequent cyclization is a known challenge.[2] The choice of reducing agent and reaction conditions is critical to favor the desired 4-quinolone.
-
Choice of Reducing Agent: While transfer hydrogenation (e.g., ammonium formate with Pd/C) or using metals like Zinc in acetic acid are common, they can sometimes lead to the N-hydroxy intermediate.[2] A more robust method is often catalytic hydrogenation using H₂ gas with a palladium catalyst (Pd/C). This method typically provides cleaner reduction of the nitro group to the amine, which rapidly cyclizes.
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere if using sensitive reagents. The solvent can also play a role; ethanol or ethyl acetate are standard choices for catalytic hydrogenation.
-
Post-Reduction Treatment: If the N-hydroxy byproduct is still formed, it may be possible to reduce it further to the desired product in a subsequent step, although this complicates the synthetic sequence. Optimizing the initial cyclization is the preferred approach.
Frequently Asked Questions (FAQs)
Q1: What is the importance of this compound? A1: this compound is a naturally occurring 4-quinolone alkaloid that has demonstrated potent anticholinesterase activity, with an IC₅₀ value of 2.5 μM, comparable to the reference drug galanthamine.[1] This makes it a significant compound of interest for research into treatments for Alzheimer's disease.[1][3]
Q2: Are there alternative routes to the 4-quinolone core? A2: Yes, several methods exist for synthesizing the 4-quinolone core. The route described here, via β-keto amide precursors, is advantageous for its mild conditions and the ease of installing long-chain alkyl substituents at the C-2 position.[2] Other classical methods include the Conrad-Limpach synthesis or the Gould-Jacobs reaction.
Q3: How critical is the purity of the starting β-keto amide? A3: The purity of the initial β-keto amide is very important. Impurities can interfere with the subsequent enamine formation and acylation steps, leading to a complex mixture of side products and significantly lowering the overall yield. It is recommended to purify the β-keto amide by column chromatography or recrystallization before use.
Yield Summary
The following table summarizes typical yields for the key steps in a generalized synthesis of a 2-alkyl-4-quinolone like this compound, based on reported procedures for analogous compounds.[2]
| Step | Reaction Description | Key Reagents | Typical Yield (%) |
| 1 | Enamine Formation | β-keto amide, aq. Ethylamine | >95% (used crude) |
| 2 | Acylation | Enamine, o-nitrobenzoyl chloride | 60 - 85% |
| 3 | Decarbamoylation | α-(o-nitrobenzoyl)-β-enamino amide, H₃PO₄ | 75 - 90% |
| 4 | Reductive Cyclization | β-enaminoketone, H₂, Pd/C | 50 - 70% |
Key Experimental Protocols
Protocol 1: Synthesis of β-enaminoketone (Intermediate 6)
-
The α-(o-nitrobenzoyl)-β-enamino amide intermediate (1.0 eq) is added portion-wise to pre-heated (60°C) neat phosphoric acid (H₃PO₄).
-
The mixture is stirred vigorously at 60°C for 90 minutes, with reaction progress monitored by TLC.
-
Upon completion, the reaction vessel is cooled in an ice bath.
-
The acidic mixture is carefully and slowly quenched by adding it to a stirred, ice-cold solution of 6M NaOH until the pH is > 9.
-
The aqueous layer is extracted three times with dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude β-enaminoketone, which can be purified by column chromatography.[2]
Protocol 2: Reductive Cyclization to form 4-Quinolone Core (this compound)
-
The β-enaminoketone intermediate (1.0 eq) is dissolved in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (H₂) several times to ensure an inert atmosphere, and then maintained under a positive pressure of H₂ (typically with a balloon).
-
The reaction mixture is stirred vigorously at room temperature for 4-12 hours. Reaction completion is monitored by TLC.
-
Upon completion, the mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with additional solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-quinolone product (this compound), which is then purified by column chromatography or recrystallization.
Visualized Workflows and Logic
The following diagrams illustrate the synthetic pathway and a troubleshooting decision process.
Caption: High-level overview of the total synthesis of this compound.
Caption: Decision tree for troubleshooting the final cyclization step.
References
- 1. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products as sources of new lead compounds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Alkyl-4-Quinolones
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-alkyl-4-quinolones.
Troubleshooting Guide: Low Yield in 2-Alkyl-4-Quinolone Synthesis
Low yields in 2-alkyl-4-quinolone synthesis are a common issue. This guide will walk you through potential causes and solutions to improve your reaction outcomes.
** DOT Script for Troubleshooting Workflow **
Preventing degradation of Leptomerine during isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leptomerine. Our aim is to help you mitigate degradation and maximize yield during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a quinolinone alkaloid isolated from the stems of Esenbeckia leiocarpa Engl.[1][2][3] Like many natural products, alkaloids can be susceptible to degradation under various environmental conditions, including exposure to harsh pH, high temperatures, and light.[4][5] Ensuring stability during isolation is critical for obtaining a pure, biologically active compound for research and development.
Q2: What are the primary factors that can lead to the degradation of this compound during isolation?
While specific degradation pathways for this compound are not extensively documented, based on the general chemistry of quinoline alkaloids and other natural products, the primary factors of concern are:
-
pH Extremes: Both highly acidic and highly alkaline conditions can potentially lead to hydrolysis or rearrangement of the alkaloid structure.[4][5]
-
Elevated Temperatures: Excessive heat can accelerate degradation reactions.[4][5]
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, especially in the presence of light or certain metal ions.
-
Light Exposure: Many alkaloids are photosensitive and can degrade upon exposure to UV or even visible light.[4][5]
Q3: Are there any known degradation products of similar alkaloids?
Microbial degradation of quinolines often starts with hydroxylation at the 2-position, leading to 2-hydroxyquinoline and its tautomer, 2(1H)-quinolinone.[6] While this is a biological degradation pathway, it highlights a potential point of reactivity on the quinoline core.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of alkaloid fraction | Incomplete initial extraction. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the maceration time or the number of extraction cycles with ethanol.[1] |
| Inefficient acid-base partitioning. | During the acid-base extraction, ensure vigorous mixing of the aqueous and organic phases to facilitate the transfer of the protonated alkaloid into the aqueous layer and the free base into the organic layer. Check and adjust the pH at each stage to ensure complete protonation (acidic phase) and deprotonation (basic phase).[1] | |
| Degradation observed after purification (e.g., discoloration, appearance of new spots on TLC/HPLC) | Exposure to light. | Conduct all purification steps, especially chromatography and fraction collection, under amber or foil-wrapped glassware to minimize light exposure.[4][5] |
| Elevated temperatures during solvent evaporation. | Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove solvents. Avoid prolonged heating. | |
| Oxidation. | If oxidation is suspected, consider degassing solvents with nitrogen or argon before use. Store purified fractions under an inert atmosphere. | |
| Poor separation during preparative HPLC | Inappropriate mobile phase. | Optimize the mobile phase composition. The published protocol for this compound uses acetonitrile-water-methanol (10:45:45).[1] Small adjustments to the ratio of these solvents can significantly improve resolution. |
| Column overloading. | Inject a smaller amount of the crude alkaloid fraction onto the preparative HPLC column. Overloading can lead to broad peaks and poor separation. | |
| Presence of non-alkaloidal impurities in the final product | Carryover of neutral compounds. | During the acid-base partitioning, a wash of the initial acidic aqueous phase with a non-polar solvent like hexane can help remove residual neutral impurities.[1] |
Experimental Protocols
Protocol for the Isolation of this compound from Esenbeckia leiocarpa [1]
This protocol is adapted from the published literature for the bioactivity-guided fractionation of alkaloids from the stems of Esenbeckia leiocarpa.[1]
1. Plant Material and Extraction:
- Dry the stems of Esenbeckia leiocarpa and grind them into a fine powder.
- Macerate the powdered stems with ethanol (e.g., 1 kg of powder in 5 x 1.5 L of ethanol).
- Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.
2. Acid-Base Partitioning:
- Re-dissolve the crude ethanol extract in a dilute acidic solution (e.g., 0.1 M HCl).
- Filter the solution to remove any insoluble material.
- Partition the acidic solution with hexane to remove non-polar compounds. Discard the hexane fraction.
- Basify the acidic aqueous fraction to approximately pH 10 with ammonium hydroxide (NH₄OH).
- Partition the now basic aqueous solution with chloroform (CHCl₃) to extract the alkaloids in their free base form.
- Combine the chloroform fractions and evaporate the solvent to yield the crude alkaloid fraction.
3. Purification by Preparative HPLC:
- Dissolve the crude alkaloid fraction in methanol (e.g., 10 mg/mL).
- Purify the dissolved fraction using reversed-phase high-performance liquid chromatography (RP-HPLC).
- Mobile Phase: Acetonitrile:Water:Methanol (10:45:45)
- Detection: UV at 242 nm
- Collect the fraction corresponding to the retention time of this compound (approximately 19.3 minutes under the specified conditions).[1]
- Evaporate the solvent from the collected fraction to obtain purified this compound.
Visualizations
References
- 1. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Resolving peak tailing in HPLC analysis of Leptomerine
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Leptomerine, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical shape. This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 often indicates a problematic level of tailing that can compromise the accuracy and precision of quantification.[1][2]
Q2: Why is my this compound peak tailing?
This compound is an alkaloid, which means it is a basic compound.[3][4] The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary ionic interactions between the protonated (positively charged) analyte and ionized residual silanol groups (negatively charged) on the surface of silica-based stationary phases.[1][5][6][7] These secondary interactions cause some of the analyte molecules to be retained more strongly, resulting in a delayed elution and a "tailing" peak.[8]
Other potential causes include:
-
Column Overload : Injecting too high a concentration or volume of the sample.[8][9]
-
Column Degradation : Formation of a void at the column inlet or contamination of the column frit.[8]
-
Extra-Column Effects : Excessive volume from long or wide-diameter tubing between the injector, column, and detector.[2][5][10]
-
Inappropriate Sample Solvent : Dissolving the sample in a solvent significantly stronger than the mobile phase.[10][11]
Troubleshooting Guide for Peak Tailing
Q3: How can I eliminate peak tailing for this compound?
Resolving peak tailing for this compound typically involves optimizing the mobile phase chemistry to minimize silanol interactions or addressing potential hardware and column issues. Below is a systematic approach.
Step 1: Optimize Mobile Phase pH
The most effective way to reduce tailing for basic compounds is to adjust the mobile phase pH. By lowering the pH, the residual silanol groups on the silica packing are protonated (rendered neutral), which suppresses the secondary ionic interactions with the positively charged this compound molecules.[1][12]
-
Recommendation : Adjust the mobile phase to a pH between 2.5 and 3.5 using a suitable buffer (e.g., 20-50 mM phosphate or formate buffer).[2] This ensures the silanol groups (pKa ~3.5-4.5) are fully protonated and reduces their capacity for ionic interaction. Operating the mobile phase pH far from the analyte's pKa also ensures a single ionic form, leading to sharper peaks.[13][14]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape | Rationale |
| 7.0 | 2.35 | Severe Tailing | At neutral pH, silanol groups are ionized (SiO-) and strongly interact with the protonated basic analyte (Analyte-H+). |
| 4.5 | 1.60 | Moderate Tailing | As pH decreases, more silanol groups become protonated (SiOH), reducing secondary interactions. |
| 3.0 | 1.15 | Symmetrical | At low pH, the majority of silanol groups are protonated, eliminating the primary cause of tailing for basic compounds.[1] |
Note: Data is representative of the expected effect for basic analytes and is modeled after published examples.[1]
Step 2: Evaluate the HPLC Column
If pH optimization does not fully resolve the issue, the column itself may be the source of the problem.
-
Use a Modern, End-Capped Column : Modern, high-purity silica columns are "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions.[5][8] If you are using an older "Type A" silica column, switching to a modern "Type B" end-capped column can significantly improve peak shape.[6]
-
Consider an Alternative Stationary Phase : For challenging basic compounds, consider columns with alternative chemistries, such as polar-embedded or charged-surface hybrid (CSH) phases, which are designed to shield silanol activity and provide excellent peak shapes for bases even at intermediate pH ranges.[2]
-
Check for Column Damage : A sudden onset of tailing for all peaks could indicate physical damage to the column, such as a void at the inlet.[8] This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing it with a new one.[2][8]
Step 3: Check the HPLC System (Hardware)
If all peaks in your chromatogram are tailing, the issue may be related to the HPLC system hardware.
-
Minimize Extra-Column Volume : Ensure that all tubing, especially between the column and the detector, is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[2][5] Check all fittings for proper connections to avoid dead volume.[15]
-
Sample Diluent : Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[2][11]
-
Sample Concentration : If peaks appear as right triangles, you may be overloading the column.[11] Try diluting the sample and re-injecting to see if the peak shape improves.[2][8]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Caption: A troubleshooting flowchart for HPLC peak tailing.
Experimental Protocol
Protocol: Mobile Phase pH Optimization to Reduce Peak Tailing
This protocol describes how to systematically investigate the effect of mobile phase pH on the peak shape of this compound.
1. Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape (Tailing Factor ≤ 1.2) for this compound.
2. Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Phosphoric acid or Formic acid
-
Potassium phosphate monobasic or Ammonium formate
-
pH meter
-
This compound standard solution (dissolved in mobile phase)
-
Appropriate reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
3. Procedure:
-
Step 3.1: Prepare Aqueous Buffers
-
Buffer A (pH 7.0): Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 7.0 using a dilute potassium hydroxide solution.
-
Buffer B (pH 4.5): Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 4.5 using phosphoric acid.
-
Buffer C (pH 3.0): Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 3.0 using phosphoric acid. Alternatively, for LC-MS compatibility, use 0.1% formic acid in water, which will have a pH of ~2.7.
-
-
Step 3.2: Prepare Mobile Phases
-
For each buffer (A, B, and C), prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., ACN) in the desired ratio (e.g., 60:40 aqueous:organic). Filter and degas all mobile phases.
-
-
Step 3.3: HPLC Analysis Sequence
-
Initial Equilibration: Start with the highest pH mobile phase (pH 7.0). Equilibrate the column for at least 20 column volumes.
-
Injection: Inject the this compound standard. Record the chromatogram.
-
Wash and Re-equilibrate: Flush the system and column thoroughly. Equilibrate the column with the next mobile phase (pH 4.5) for at least 20 column volumes.
-
Injection: Inject the this compound standard. Record the chromatogram.
-
Wash and Re-equilibrate: Flush the system and column thoroughly. Equilibrate with the final mobile phase (pH 3.0) for at least 20 column volumes.
-
Injection: Inject the this compound standard. Record the chromatogram.
-
4. Data Analysis:
-
For each chromatogram, measure the Tailing Factor (Tf) or Asymmetry Factor (As) of the this compound peak using your chromatography data system (CDS) software.
-
Compare the peak shape and tailing factor at each pH level.
-
Select the pH that provides the most symmetrical peak (Tf closest to 1.0) while maintaining adequate retention and resolution from other components.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chembk.com [chembk.com]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. restek.com [restek.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. moravek.com [moravek.com]
- 14. acdlabs.com [acdlabs.com]
- 15. support.waters.com [support.waters.com]
Technical Support Center: Enhancing the Solubility of Leptomerine for Bioassays
Welcome to the technical support center for Leptomerine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively solubilizing this compound for various bioassays.
Understanding this compound's Solubility Profile
This compound is an alkaloid compound with a molecular weight of 201.26 g/mol and a LogP of approximately 2.9.[1] Its chemical structure lends it a hydrophobic nature, resulting in poor aqueous solubility (<1 mg/mL at 25°C)[2], which presents a significant challenge for its use in biological assays. Proper solubilization is critical for obtaining accurate and reproducible experimental results. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: Due to its poor aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.[3] It is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic compounds.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment. Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration can help keep the compound in solution.[4]
-
Increase Final DMSO Concentration (with caution): Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[4] Check the tolerance of your specific cell line and consider if a slightly higher final DMSO concentration could maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]
-
Use of Co-solvents or Excipients: Incorporating co-solvents or solubility enhancers like PEG400, Tween 80, or cyclodextrins in your final dilution can help maintain the solubility of this compound.[4]
Q3: Can I use sonication or heating to help dissolve my this compound?
A3: Yes, gentle warming (e.g., in a 37°C water bath) and sonication can be effective methods to aid in the dissolution of this compound, particularly when preparing stock solutions.[3][5] However, it is crucial to ensure that this compound is stable at elevated temperatures. Always check the compound's stability information. After warming, allow the solution to return to room temperature before use.
Q4: Are there alternatives to DMSO for in vivo studies?
A4: Yes, for in vivo applications where DMSO toxicity can be a concern, several alternative formulation strategies can be employed. These include:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their aqueous solubility.[6][7][8][9][10]
-
Lipid-Based Formulations: Formulations such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can effectively solubilize hydrophobic compounds for oral or parenteral administration.[11][12][13]
-
Co-solvent Systems: A mixture of biocompatible solvents, such as polyethylene glycol 400 (PEG400), propylene glycol, and ethanol, can be used to dissolve this compound for in vivo use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Stock Solution in DMSO | Incomplete dissolution. | Gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes. Ensure the DMSO is of high purity and anhydrous, as water contamination can reduce its solvating power.[5] |
| Low-quality or hydrated DMSO. | Use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO. | |
| Precipitation in Cell Culture Medium | Rapid change in solvent polarity. | Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media. |
| Final concentration exceeds aqueous solubility. | Lower the final concentration of this compound in the assay. If a higher concentration is necessary, consider using a solubilizing excipient like HP-β-cyclodextrin. | |
| Inconsistent Bioassay Results | Incomplete solubilization of this compound. | After preparing the final working solution, centrifuge it at high speed (e.g., 10,000 x g) for 5 minutes and use the supernatant for your assay to remove any undissolved micro-precipitates. |
| Degradation of this compound in solution. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell Toxicity Observed in Vehicle Control | Final DMSO concentration is too high. | Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level for your specific cell line (typically <0.5%).[4] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Preparation: In a sterile environment, weigh out 2.013 mg of this compound powder (MW: 201.26 g/mol ).
-
Dissolution: Add 500 µL of anhydrous, sterile-filtered DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is designed to prepare a 1 mM aqueous solution of this compound for assays sensitive to organic solvents.
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile deionized water.
-
This compound Preparation: In a sterile microfuge tube, add 2.013 mg of this compound.
-
Complexation: Add 1 mL of the 40% HP-β-CD solution to the this compound.
-
Incubation: Vortex the mixture vigorously for 5 minutes, then incubate at room temperature on a shaker for 24 hours to allow for the formation of the inclusion complex.
-
Sterilization: Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved particles and for sterilization.
-
Usage: The clear, filtered solution is now a 1 mM stock of this compound complexed with HP-β-CD, ready for dilution in aqueous buffers or cell culture media.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 1 |
| PBS (pH 7.4) | < 0.1 |
| DMSO | > 40 |
| Ethanol (95%) | ~5 |
| Methanol | ~10 |
| Acetone | Soluble[3] |
| Chloroform | Soluble[3] |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (v/v) | Maximum this compound Concentration (µM) |
| 1% DMSO | ~25 |
| 5% DMSO / 10% PEG400 | ~150 |
| 2% Cremophor EL | ~100 |
| 10% HP-β-Cyclodextrin (w/v) | ~500 |
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Cyclodextrin enhances this compound solubility.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound | C13H15NO | CID 10856530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22048-97-1 | Benchchem [benchchem.com]
- 3. This compound | CAS:22048-97-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Scalable Synthesis of Leptomerine and its Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the scalable synthesis of Leptomerine (1-methyl-2-propylquinolin-4-one) and its analogues. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound and related 4-quinolone derivatives.
Synthesis of the 2-Alkyl-4-quinolone Core
Two primary methods for constructing the 2-alkyl-4-quinolone core are the Conrad-Limpach synthesis and the Camps cyclization.
Question: I am getting a low yield in my Conrad-Limpach synthesis of the 2-propyl-4-quinolone precursor. What are the common causes?
Answer: Low yields in the Conrad-Limpach synthesis can often be attributed to several factors:
-
Incomplete formation of the enamine intermediate: The initial condensation of the aniline with the β-ketoester is crucial. Ensure anhydrous conditions and consider using a mild acid catalyst to facilitate this step.
-
Harsh cyclization conditions: The high temperatures required for the thermal cyclization can lead to decomposition. Using a high-boiling, inert solvent like diphenyl ether can help to ensure even heating and minimize charring.[1]
-
Side reactions: At high temperatures, side reactions such as self-condensation of the β-ketoester can occur. Ensure slow and controlled heating.
Question: My Camps cyclization is producing a mixture of regioisomers (2-hydroxyquinolines and 4-hydroxyquinolines). How can I improve the selectivity for the desired 4-quinolone?
Answer: The regioselectivity of the Camps cyclization is highly dependent on the substrate and reaction conditions.[2][3][4]
-
Nature of the starting material: The structure of the o-acylaminoacetophenone can influence the direction of cyclization.
-
Base and solvent system: The choice of base (e.g., hydroxide, alkoxide) and solvent can significantly impact the product ratio. It is recommended to perform small-scale test reactions with different base/solvent combinations to optimize for the desired 4-quinolone isomer.
-
Temperature: Reaction temperature can also affect selectivity. Running the reaction at the lowest temperature that allows for a reasonable reaction rate may improve the desired outcome.
Question: During the reductive cyclization of my o-nitrobenzoyl intermediate, I am observing the formation of an N-hydroxy-4-quinolone side product. How can I prevent this?
Answer: The formation of N-hydroxy derivatives is a common side reaction during the reduction of nitroarenes, particularly when using reducing agents like zinc in acetic acid.
-
Choice of reducing agent: Catalytic hydrogenation (e.g., H₂ with Pd/C) is often more selective for the complete reduction of the nitro group to the amine without stopping at the hydroxylamine intermediate.
-
Reaction conditions: Careful control of pH and temperature is important. Over-reduction can sometimes be an issue. Monitoring the reaction progress by TLC or LC-MS can help to determine the optimal reaction time.
N-Methylation of the 4-Quinolone Ring
Question: I am having trouble with the N-methylation of my 2-propyl-4-quinolone. What are the best reagents and conditions to use?
Answer: Several reagents can be used for the N-methylation of quinolones, each with its own advantages and potential pitfalls.
-
Methyl Iodide with a Base: This is a common method. Using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone is a standard procedure.[5] However, over-methylation or O-methylation can be a side reaction. Using a stoichiometric amount of methyl iodide and monitoring the reaction closely can help to minimize this.
-
Dimethyl Sulfate: This is a more reactive methylating agent and should be used with caution. It can be effective but may lead to more side products if not controlled carefully.
-
"Green" Methylating Agents: Reagents like dimethyl carbonate can be used as more environmentally friendly alternatives, though they may require harsher conditions.
Question: My N-methylation reaction is giving me a mixture of N-methylated and O-methylated products. How can I improve the N-selectivity?
Answer: The ratio of N- to O-methylation can be influenced by several factors:
-
Solvent: Aprotic polar solvents like DMF tend to favor N-alkylation, while protic solvents can favor O-alkylation.
-
Counter-ion of the base: The nature of the cation of the base used can influence the reaction's regioselectivity.
-
Temperature: Lowering the reaction temperature may improve selectivity for N-methylation.
Purification
Question: What is a good starting point for purifying my 1-methyl-2-propylquinolin-4-one by column chromatography?
Answer: 4-quinolones are moderately polar compounds. A good starting point for column chromatography on silica gel would be a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Initial Gradient: Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.
-
TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
Experimental Protocols
The following are generalized protocols for the key steps in a scalable synthesis of this compound. Researchers should optimize these conditions for their specific substrates and scale.
Protocol 1: Synthesis of 2-Propyl-4-quinolone via Conrad-Limpach Synthesis
-
Step 1: Formation of the Enamine Intermediate.
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine aniline (1.0 eq.), ethyl 3-oxohexanoate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Remove the solvent under reduced pressure to yield the crude enamine.
-
-
Step 2: Thermal Cyclization.
-
Add the crude enamine to a flask containing a high-boiling inert solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C and maintain this temperature for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
-
Protocol 2: N-Methylation of 2-Propyl-4-quinolone
-
To a solution of 2-propyl-4-quinolone (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient).
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 2-alkyl-4-quinolones based on literature precedents. Actual results may vary depending on the specific substrate and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Conrad-Limpach: Enamine Formation | Aniline, β-ketoester, p-TSA | Toluene | Reflux | >90 |
| 2 | Conrad-Limpach: Cyclization | Enamine intermediate | Diphenyl ether | 250 | 60-80 |
| 3 | N-Methylation | 4-Quinolone, CH₃I, K₂CO₃ | DMF | Room Temp | 70-90 |
Signaling Pathways and Experimental Workflows
Experimental Workflow for the Synthesis of this compound
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: A generalized workflow for the two-step synthesis of this compound.
Proposed Mechanism of Acetylcholinesterase Inhibition
This compound has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity. The following diagram illustrates a simplified model of competitive inhibition at the AChE active site.
Caption: Competitive inhibition of acetylcholinesterase by this compound.
References
- 1. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camps_quinoline_synthesis [chemeurope.com]
- 3. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
Chemoselectivity issues in the reduction step of quinolone synthesis
Technical Support Center: Quinolone Synthesis
Welcome to the technical support center for quinolone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common chemoselectivity issues encountered during the reduction step of quinolone synthesis.
Troubleshooting Guide: Chemoselectivity in Quinolone Reduction
This guide provides a systematic approach to diagnosing and resolving issues of poor chemoselectivity during the reduction of functional groups, particularly nitro groups, on the quinolone scaffold.
dot
Validation & Comparative
A Comparative Guide to Leptomerine and Galanthamine as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two acetylcholinesterase (AChE) inhibitors: Galanthamine, a clinically approved drug for Alzheimer's disease, and Leptomerine, a natural alkaloid with demonstrated inhibitory potential. The comparison focuses on their inhibitory efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission. In neurodegenerative diseases such as Alzheimer's, a decline in ACh levels contributes to cognitive deficits. Inhibiting AChE increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the cornerstone of symptomatic treatment for mild to moderate Alzheimer's disease. Galanthamine is a well-established, FDA-approved AChE inhibitor, while this compound is a quinolone alkaloid, notably isolated from Esenbeckia leiocarpa, that has emerged as a compound of interest for its potent bioactivity.[1]
Comparative Efficacy and Potency
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
A key study directly comparing the two compounds under identical experimental conditions found their potencies to be remarkably similar. This compound exhibited an IC50 value of 2.5 µM, comparable to Galanthamine's IC50 of 1.7 µM.[1] This positions this compound as a significantly potent natural inhibitor, worthy of further investigation.
It is important to note that reported IC50 values for Galanthamine can vary across different studies due to variations in experimental conditions, such as the source of the AChE enzyme (e.g., human erythrocytes, Electrophorus electricus) and assay parameters.
| Compound | Chemical Class | IC50 Value (AChE) | Source Organism (Compound) |
| This compound | Quinolone Alkaloid | 2.5 µM[1][2] | Esenbeckia leiocarpa (Rutaceae)[1][2][3] |
| Galanthamine | Phenanthrene Alkaloid | 1.7 µM[1] | Galanthus nivalis (Amaryllidaceae)[4] |
| Range reported in literature: 0.35 µM to 0.85 µM[5][6] |
Mechanism of Action
Galanthamine features a well-documented dual mechanism of action:
-
Competitive AChE Inhibition : It acts as a reversible and competitive inhibitor, binding to the active site of AChE, thereby preventing acetylcholine from being hydrolyzed.[5][7][8]
-
Allosteric Modulation : Galanthamine also binds to an allosteric site on nicotinic acetylcholine receptors (nAChRs), potentiating the response of these receptors to acetylcholine.[9][10] This dual action not only increases the availability of acetylcholine but also enhances the sensitivity of its receptors, providing a synergistic therapeutic effect.[8][10]
Furthermore, Galanthamine is highly selective for acetylcholinesterase over butyrylcholinesterase (BChE), with some studies reporting a 50-fold greater selectivity for AChE.[7][9] This selectivity can be advantageous in minimizing potential side effects associated with BChE inhibition.
This compound's mechanism of action has not yet been fully elucidated in the available scientific literature. While its potent IC50 value is established, further research is required to determine whether its mode of inhibition is competitive, non-competitive, or mixed. Likewise, data on its selectivity for AChE versus BChE and any potential secondary mechanisms, such as allosteric modulation, are not currently available. This represents a significant area for future investigation to fully understand its therapeutic potential.
Signaling Pathway and Inhibitory Action
The diagram below illustrates the cholinergic synapse and the role of AChE inhibitors. In a normal synapse, AChE rapidly breaks down acetylcholine. Inhibitors like Galanthamine and this compound block this enzyme, leading to an accumulation of acetylcholine in the synaptic cleft, which can then repeatedly stimulate postsynaptic receptors.
Experimental Protocols
The evaluation of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[11]
Ellman's Method for AChE Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured by its absorbance at 412 nm. The rate of color formation is proportional to the enzyme's activity. When an inhibitor is present, this rate decreases.
Reagents and Materials:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (this compound, Galanthamine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of buffer, DTNB, ATCI, and the AChE enzyme. Prepare serial dilutions of the test compounds and a positive control (e.g., Galanthamine).
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound solution (or solvent for control), and the AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[11]
-
Initiation: Add the DTNB solution, followed by the ATCI substrate solution to initiate the enzymatic reaction.[11]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for several minutes.
-
Calculation: The rate of reaction (V) is calculated from the slope of the absorbance vs. time curve. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
The workflow for this protocol is visualized in the diagram below.
References
- 1. Khan Academy [khanacademy.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Galantamine: a review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of human acetylcholinesterase by galanthamine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive Inhibition Mechanism of Acetylcholinesterase without Catalytic Active Site Interaction: Study on Functionalized C60 Nanoparticles via in Vitro and in Silico Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selective-inhibition-of-human-acetylcholinesterase-by-galanthamine-in-vitro-and-in-vivo - Ask this paper | Bohrium [bohrium.com]
- 8. Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Bioactivity of Leptomerine and Other 4-Quinolone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of leptomerine and other selected 4-quinolone alkaloids. While data on the broad bioactivity of this compound is limited, this document summarizes the available information and presents a comparison with other well-characterized alkaloids of the same class, focusing on their anticancer, antibacterial, and anticholinesterase activities.
This compound: A Potent Acetylcholinesterase Inhibitor
Comparative Bioactivity of 4-Quinolone Alkaloids
To provide a broader context for the bioactivity of 4-quinolone alkaloids, this section compares the anticancer and antibacterial activities of two other representative members of this class: evodiamine and graveoline.
Data Presentation
| Alkaloid | Bioactivity Type | Target | Metric | Value | Reference(s) |
| This compound | Anticholinesterase | Acetylcholinesterase | IC50 | 2.5 μM | [1] |
| Evodiamine | Anticancer | Human breast cancer cells (MCF-7) | IC50 | 6.4 - 44.1 μM | [2] |
| Anticancer | Human hepatoma cells (SMMC-7721) | IC50 | 21.8 - 138.0 μM | [2] | |
| Graveoline | Antibacterial | Staphylococcus aureus ATCC 25923 | MIC | 500 - 1000 μg/mL | [3] |
| Antibacterial | Enterococcus faecalis ATCC 29212 | MIC | 500 - 1000 μg/mL | [3] | |
| Antibacterial | Escherichia coli ATCC 25922 | MIC | 500 - 1000 μg/mL | [3] |
IC50 (Half-maximal inhibitory concentration): The concentration of a substance that inhibits a biological process by 50%. MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of a compound.
Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in buffer)
-
AChE enzyme solution (1 U/mL in buffer)
-
Test compound solution (this compound) at various concentrations.
-
-
Assay in a 96-well plate:
-
Add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to the mixture.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals for a set period.
-
-
Calculation:
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[4][5][6]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., evodiamine) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value is calculated from the dose-response curve.
-
Antibacterial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after incubation.
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
-
Serial Dilution of Antimicrobial Agent:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., graveoline) in a suitable broth medium.
-
-
Inoculation:
-
Add the standardized bacterial suspension to each well.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of 4-Quinolone Alkaloids
Many 4-quinolone alkaloids exert their anticancer effects by targeting topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells. Inhibition of this enzyme leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).
Antibacterial Mechanism of 4-Quinolone Alkaloids
In bacteria, 4-quinolone alkaloids primarily inhibit two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and transcription. By inhibiting these enzymes, the alkaloids block these vital cellular processes, leading to bacterial cell death.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Antiproliferative Activity and Cellular Uptake of Evodiamine and Rutaecarpine Based on 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Synthetic Routes to the Quinolone Alkaloid Leptomerine
Leptomerine, a naturally occurring 2-alkyl-4-quinolone alkaloid, has garnered interest within the scientific community due to its potential biological activities. The development of efficient synthetic routes to this and related compounds is crucial for further pharmacological investigation. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound: a modern approach utilizing a reductive cyclization of an activated β-enamino amide and the classical Conrad-Limpach reaction.
Overview of Synthetic Strategies
Two primary synthetic routes are evaluated herein:
-
Reductive Cyclization of a β-Enamino Amide Intermediate: This contemporary method, reported by Valcheva et al. (2023), involves the initial acylation of a β-enamino amide with 2-nitrobenzoyl chloride, followed by a reductive cyclization to construct the quinolone core. This approach offers mild reaction conditions and a modular nature.[1]
-
Conrad-Limpach Reaction: A classical and widely employed method for the synthesis of 4-hydroxyquinolines.[2][3][4] This route typically involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2][3][4]
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Reductive Cyclization (Valcheva et al., 2023) | Conrad-Limpach Reaction (Generalized) |
| Starting Materials | β-keto amide, 2-nitrobenzoyl chloride, amine | Aniline, β-ketoester |
| Key Intermediates | α-(o-nitrobenzoyl)-β-enamino amide | β-anilinoacrylate |
| Number of Steps | ~4-5 steps | ~2-3 steps |
| Overall Yield | Good (specific yield for this compound not detailed, but related compounds in the 75-92% range for key steps)[1] | Generally moderate to good, but can be variable |
| Reaction Conditions | Mild (room temperature acylation, various reduction methods)[1] | Harsh (high-temperature thermal cyclization, often >250 °C)[3] |
| Stereoselectivity | Not applicable (no chiral centers in this compound) | Not applicable |
Synthetic Route Visualizations
The following diagrams illustrate the logical flow of each synthetic pathway.
Experimental Protocols
Key Experiment: Reductive Cyclization of α-(o-nitrobenzoyl)-β-enamino amide
This protocol is based on the general method described by Valcheva et al. for the synthesis of 2-alkyl-4-quinolones.[1]
1. Formation of the β-Enamino Amide:
-
To a solution of the starting β-keto amide in dichloromethane, an aqueous solution of an amine (e.g., ethylamine, 1.1 equivalents) is added.
-
The mixture is stirred vigorously at room temperature over a drying agent (e.g., Na₂SO₄) for 24 hours.
-
The resulting β-enamino amide is typically used in the next step without further purification.[1]
2. Acylation with 2-Nitrobenzoyl Chloride:
-
The crude β-enamino amide is dissolved in dichloromethane.
-
N-methylmorpholine (1 equivalent) and a catalytic amount of 4-(dimethylamino)pyridine (0.2 equivalents) are added.
-
2-Nitrobenzoyl chloride (1 equivalent) is added, and the reaction mixture is stirred at room temperature for 2 hours.[1]
-
The resulting α-(o-nitrobenzoyl)-β-enamino amide can be purified by chromatography.
3. Reductive Cyclization:
-
The purified α-(o-nitrobenzoyl)-β-enamino amide is subjected to reductive conditions to simultaneously reduce the nitro group and facilitate cyclization.
-
Several reductive methods can be employed, such as zinc dust in acetic acid or transfer hydrogenation with ammonium formate and palladium on carbon.
-
The reaction mixture is worked up and purified by chromatography to yield this compound.
Key Experiment: Conrad-Limpach Synthesis of this compound
This generalized protocol is based on classical procedures for the Conrad-Limpach reaction.[2][3][4]
1. Condensation of Aniline and β-Ketoester:
-
Aniline is mixed with the appropriate β-ketoester (ethyl 3-oxoundec-9-enoate for this compound synthesis) in the presence of an acid catalyst (e.g., a catalytic amount of hydrochloric acid or p-toluenesulfonic acid).
-
The mixture is heated, often with removal of water, to drive the formation of the β-anilinoacrylate intermediate.
-
The intermediate can be isolated or used directly in the next step.
2. Thermal Cyclization:
-
The β-anilinoacrylate is heated to a high temperature (typically 250-270 °C) in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[1]
-
The reaction is maintained at this temperature until the cyclization is complete, as monitored by thin-layer chromatography.
-
Upon cooling, the reaction mixture is often diluted with a non-polar solvent (e.g., hexane) to precipitate the crude this compound, which is then collected by filtration and purified by recrystallization or chromatography.
Conclusion
Both the modern reductive cyclization approach and the classical Conrad-Limpach reaction represent viable pathways for the synthesis of this compound. The choice of method will likely depend on the specific requirements of the researcher. The Valcheva et al. method offers the advantage of milder reaction conditions and potentially greater substrate scope due to its modularity. In contrast, the Conrad-Limpach synthesis, while often requiring harsh thermal conditions, is a well-established and straightforward method that can be effective for large-scale production, provided the starting materials are readily available. Further optimization of either route could lead to even more efficient and scalable syntheses of this compound and its analogs for biological evaluation.
References
A Comparative Analysis of Leptomerine's Anticholinesterase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticholinesterase activity of Leptomerine, a naturally occurring alkaloid, against other established cholinesterase inhibitors. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy. This document offers a comparative analysis of inhibitory potency, a detailed experimental protocol for assessing anticholinesterase activity, and visual representations of the underlying biochemical pathway and experimental workflow.
Comparative Inhibitory Potency
The efficacy of a cholinesterase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the reported IC50 values for this compound and several other well-known acetylcholinesterase (AChE) inhibitors.
| Compound | Type | IC50 (AChE) | Source(s) |
| This compound | Alkaloid | 2.5 µM | [1][2] |
| Physostigmine | Alkaloid | 0.04 - 0.15 µM | [3][4][5] |
| Galantamine | Alkaloid | 0.41 - 1.7 µM | [6][7][8][9] |
| Donepezil | Synthetic | 6.7 nM - 0.22 µM | [10][11][12][13][14][15][16] |
| Rivastigmine | Synthetic | 4.3 nM - 5.5 µM | [17][18][19][20] |
| Huperzine A | Alkaloid | 82 nM | [11][21][22][23][24] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay protocol used.
Experimental Protocol: Anticholinesterase Activity Assay (Ellman's Method)
The most widely used method for determining anticholinesterase activity is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[25][26][27][28][29]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare working solutions of the inhibitors at various concentrations by diluting the stock solution with the phosphate buffer.
-
Prepare the AChE enzyme solution in phosphate buffer to the desired concentration.
-
Prepare the ATCI substrate solution and the DTNB solution in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or buffer for control, and reference inhibitor for positive control)
-
10 µL of AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes).[25]
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
-
Measurement and Calculation:
-
Immediately after adding the substrate, shake the plate for 1 minute.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Process and Pathway
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the anticholinesterase activity assay.
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. This compound | 22048-97-1 | Benchchem [benchchem.com]
- 3. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galanthamine, an acetylcholinesterase inhibitor: a time course of the effects on performance and neurochemical parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Huperzine A - Wikipedia [en.wikipedia.org]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. The effects of huperzine A on gastrointestinal acetylcholinesterase activity and motility after single and multiple dosing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 26. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leptomerine and Synthetic Acetylcholinesterase Inhibitors
In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a detailed comparison of the naturally occurring alkaloid, Leptomerine, with established synthetic AChE inhibitors, namely Donepezil, Rivastigmine, and Galantamine. The following sections present quantitative efficacy data, in-depth experimental protocols, and visual representations of the underlying biochemical pathways and experimental procedures.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). In Alzheimer's disease, the degradation of cholinergic neurons leads to a decline in ACh levels, resulting in cognitive and memory deficits. AChE inhibitors function by blocking the action of this enzyme, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism helps to ameliorate the symptoms of the disease. While synthetic drugs have long dominated this therapeutic area, natural compounds like this compound are emerging as promising alternatives.
Quantitative Efficacy: A Comparative Overview
The inhibitory potential of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
This compound, an alkaloid isolated from the stems of Esenbeckia leiocarpa, has demonstrated notable AChE inhibitory activity.[1][2] A key study directly compared its efficacy with that of Galantamine, a well-established synthetic inhibitor also of natural origin, under the same experimental conditions. The results, along with data for other widely used synthetic inhibitors from other studies, are summarized below.
| Compound | Type | IC50 (µM) | Data Source |
| This compound | Natural Alkaloid | 2.5 | Direct Comparison Study[1][2] |
| Galantamine | Synthetic (Natural Origin) | 1.7 | Direct Comparison Study[1][2] |
| Donepezil | Synthetic | 0.0067 | Separate Study[3] |
| Rivastigmine | Synthetic | 0.0043 | Separate Study[3] |
Note: The IC50 values for Donepezil and Rivastigmine are from a different study and may not be directly comparable to those of this compound and Galantamine due to potential variations in experimental conditions.
Mechanism of Action: The Cholinergic Pathway
The primary mechanism of action for both this compound and synthetic AChE inhibitors is the prevention of acetylcholine breakdown at the synapse. This enhances cholinergic neurotransmission, which is crucial for cognitive functions.
Experimental Protocols
The determination of AChE inhibitory activity for this compound was conducted using a 96-well microplate reader based on Ellman's method.[1] This widely accepted colorimetric assay provides a reliable and high-throughput means of measuring enzyme activity.
Principle of Ellman's Method: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 405-412 nm. The rate of color change is directly proportional to the AChE activity.
Detailed Protocol for in vitro Acetylcholinesterase Inhibition Assay:
-
Reagent Preparation:
-
Buffer A: 50 mM Tris-HCl, pH 8.0.
-
Buffer B: 50 mM Tris-HCl, pH 8.0, containing 0.1% Bovine Serum Albumin (BSA).
-
Buffer C: 50 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl and 0.02 M MgCl2·6H2O.
-
Substrate: 15 mM acetylthiocholine iodide (ATCI) in deionized water.
-
Chromogen: 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in Buffer C.
-
Enzyme: Acetylcholinesterase (AChE from Electrophorus electricus) solution.
-
Test Compounds: Solutions of this compound and reference inhibitors prepared at various concentrations.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add the following in order:
-
25 µL of the test compound solution (or solvent for control).
-
50 µL of Buffer B.
-
125 µL of 3 mM DTNB solution.
-
25 µL of AChE enzyme solution.
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI substrate solution.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
References
- 1. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease | Semantic Scholar [semanticscholar.org]
Unveiling the Potential of Leptomerine and its Congeners: A Look into their Structure-Activity Relationship as Cholinesterase Inhibitors
Leptomerine, a quinoline alkaloid identified from the Brazilian native tree Esenbeckia leiocarpa, has emerged as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease. This guide delves into the structure-activity relationship (SAR) of this compound and related alkaloids, providing a comparative analysis of their biological activities based on available experimental data. While comprehensive SAR studies on a wide range of this compound derivatives are currently limited in the scientific literature, this guide synthesizes the existing findings to offer valuable insights for researchers and drug development professionals.
Comparative Biological Activity of Alkaloids from Esenbeckia leiocarpa
The primary biological activity reported for this compound is its potent inhibition of acetylcholinesterase. A study on alkaloids isolated from the stems of Esenbeckia leiocarpa provides a basis for a preliminary structure-activity comparison. The inhibitory concentrations (IC50) against AChE for this compound and its co-isolated alkaloids are summarized below.
| Compound | Structure | IC50 (µM) vs. AChE |
| This compound | 1-methyl-2-propylquinolin-4-one | 2.5 [1][2][3] |
| Kokusaginine | Furoquinoline alkaloid | 46[2] |
| Skimmianine | Furoquinoline alkaloid | 1400[2] |
| Leiokinine A | Prenylated quinolin-4-one | 210[2] |
| Maculine | Furoquinoline alkaloid | > 200 |
| Flindersiamine | Furoquinoline alkaloid | > 200 |
| Galanthamine (Reference) | 1.7[1][2] |
Key Observations from the Data:
-
This compound's Potency: this compound stands out with an IC50 value of 2.5 µM, demonstrating significant inhibitory activity against acetylcholinesterase, comparable to the established drug galanthamine.[1][2][3]
-
The Quinolin-4-one Core: The potent activity of this compound suggests that the 1-methyl-2-propylquinolin-4-one scaffold is a promising pharmacophore for AChE inhibition.
-
Impact of Substituents: Comparison with leiokinine A, which also possesses a quinolin-4-one core but with a different substituent at the 2-position (a 3'-pentyl group), indicates that the nature of the alkyl substituent at this position influences the inhibitory potency.
-
Furoquinoline Alkaloids: The furoquinoline alkaloids (kokusaginine, skimmianine, maculine, and flindersiamine) generally exhibit weaker activity compared to this compound, highlighting the importance of the specific quinolin-4-one structure for potent AChE inhibition.
Experimental Protocols
The evaluation of the anticholinesterase activity of this compound and related alkaloids was performed using the spectrophotometric method developed by Ellman.
Acetylcholinesterase Inhibition Assay (Ellman's Method):
This assay is a widely used, simple, and rapid method to determine the inhibition of acetylcholinesterase.
-
Principle: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which is a colored anion that can be detected spectrophotometrically.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylcholinesterase (AChE) from electric eel.
-
Tris-HCl buffer (pH 8.0).
-
Test compounds (this compound and other alkaloids).
-
Galanthamine as a positive control.
-
-
Procedure:
-
The test compounds are pre-incubated with the enzyme AChE in buffer for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
The reaction is initiated by the addition of the substrate (ATCI) and DTNB.
-
The change in absorbance is measured at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the general workflow for such studies, the following diagrams are provided.
References
A Comparative Guide to In Silico Docking of Acetylcholinesterase Inhibitors: Featuring the Potential of Leptomerine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leptomerine, a natural alkaloid, and other established acetylcholinesterase (AChE) inhibitors. Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease (AD), as it increases the levels of the neurotransmitter acetylcholine in the brain[1][2]. In silico molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of potential inhibitors with their target enzymes, thereby accelerating the drug discovery process[3][4].
This compound, an alkaloid derived from the stems of Esenbeckia leiocarpa, has demonstrated significant in vitro inhibition of acetylcholinesterase, positioning it as a compelling candidate for further investigation[5]. This guide will compare its experimental potency against established drugs, outline the standard protocols for conducting in silico docking studies to elucidate its binding mechanism, and detail the experimental validation process.
Data Presentation: this compound vs. Alternative AChE Inhibitors
The following table summarizes the experimentally determined inhibitory concentrations (IC50) and computationally predicted binding energies for this compound and other well-known AChE inhibitors. A lower IC50 value indicates higher inhibitory potency, while a more negative binding energy suggests a stronger predicted binding affinity between the inhibitor and the enzyme[1][3].
| Compound | Type | In Silico Binding Energy (kcal/mol) | Experimental IC50 |
| This compound | Natural Alkaloid | Data not available | 2.5 µM[5][6] |
| Donepezil | Synthetic Drug | -10.8 to -12.5[1][7] | 22 nM to 0.021 µM[8][9] |
| Galantamine | Natural Alkaloid Drug | -10.6 to -38.59*[3][10] | 0.31 µg/mL to 1.7 µM[11] |
| Rivastigmine | Synthetic Drug | -7.7 to -7.8[10][12] | 4.15 µM to 71.1 µM[13][14] |
*Note: The wide range in reported binding energies is due to the use of different docking software, scoring functions, and protein structures across various studies[10][15]. The value of -38.59 kcal/mol for Galantamine likely results from a different scoring algorithm[3]. IC50 values also vary based on specific experimental conditions.
Experimental Protocols
In Silico Molecular Docking Protocol
This protocol outlines a generalized workflow for conducting a molecular docking study of a ligand, such as this compound, with human acetylcholinesterase (hAChE).
Objective: To predict the binding affinity, orientation, and key molecular interactions of an inhibitor within the active site of AChE.
Methodology:
-
Protein Structure Preparation:
-
Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB; e.g., PDB ID: 4EY6)[3][16].
-
Using molecular modeling software (e.g., AutoDockTools, Discovery Studio), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms[12][16].
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollmann charges) to the protein structure[16].
-
Perform energy minimization on the protein structure using a force field like CHARMm to relieve any steric clashes[12].
-
-
Ligand Structure Preparation:
-
Obtain the 2D or 3D structure of the ligand (e.g., this compound) from a chemical database like PubChem[16].
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94)[16].
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process[16].
-
Save the prepared ligand structure in a suitable format (e.g., PDBQT for AutoDock)[16].
-
-
Grid Box Generation:
-
Define the active site of the enzyme. This is typically done by identifying the key catalytic amino acid residues or by using the coordinates of a co-crystallized inhibitor from the PDB file[16].
-
Generate a grid box that encompasses this entire active site. The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses[16].
-
-
Molecular Docking Simulation:
-
Use a validated docking program such as AutoDock, GOLD, or FlexX[16][17].
-
Configure the docking parameters. For instance, using AutoDock, this involves setting the number of genetic algorithm (GA) runs, population size, and the maximum number of energy evaluations[16].
-
Execute the docking simulation, during which the software will systematically explore different conformations of the ligand within the defined grid box and calculate the binding energy for each pose[12].
-
-
Analysis of Results:
-
The results will consist of multiple binding poses for the ligand, each with a corresponding binding energy score[1].
-
The pose with the lowest binding energy is typically considered the most probable binding mode[3].
-
Visualize the best-ranked pose in the active site to analyze the specific molecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and the enzyme's amino acid residues[3][7].
-
Acetylcholinesterase Enzymatic Assay Protocol (Ellman's Method)
This in vitro assay is used to experimentally measure the inhibitory activity of a compound against AChE and determine its IC50 value, validating the computational predictions.
Objective: To quantify the extent to which a compound inhibits AChE activity.
Principle: The assay, developed by Ellman, measures the activity of AChE spectrophotometrically[18][19]. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm[20][21].
Methodology:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, the test compound solution at various concentrations, and the AChE enzyme solution[20].
-
Include control wells that contain all components except the test compound (positive control) and wells without the enzyme (blank)[20].
-
Incubate the plate for a defined period (e.g., 15 minutes at 25°C) to allow the inhibitor to interact with the enzyme[17].
-
Add DTNB solution to all wells[20].
-
Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate to all wells[20].
-
-
Data Acquisition and Analysis:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader[14].
-
Calculate the rate of reaction for each well.
-
Determine the percentage of AChE inhibition for each concentration of the test compound using the formula:
-
% Inhibition = [(Activity of Control - Activity of Sample) / Activity of Control] x 100[20].
-
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from this curve using regression analysis[21].
-
Visualizations
Caption: A flowchart illustrating the key stages of an in silico molecular docking study.
Comparative Analysis and Conclusion
The experimental data clearly establishes this compound as a potent inhibitor of acetylcholinesterase, with an IC50 of 2.5 µM, which is comparable to, and in some cases superior to, the activity of the established drug Rivastigmine[5][6][13]. However, unlike widely studied inhibitors such as Donepezil and Galantamine, the specific binding mechanism of this compound at a molecular level remains uncharacterized[1][3].
The absence of in silico docking data for this compound represents a significant knowledge gap. By applying the detailed molecular docking protocol described in this guide, researchers can predict its binding energy and identify the key amino acid interactions that stabilize the enzyme-inhibitor complex. This computational analysis would provide a theoretical framework to explain its observed biological activity.
References
- 1. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. themedicon.com [themedicon.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. This compound | 22048-97-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. donepezil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Natural Compounds of the Apple as Inhibitors against Cholinesterase for the Treatment of Alzheimer’s Disease: An In Silico Molecular Docking Simulation and ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.5. In Silico Molecular Docking Analysis [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of selected aporphine and protoberberine alkaloids isolated from Dicranostigma leptopodum. The data presented is intended to inform research and development in the field of oncology and natural product-based drug discovery.
Comparative Cytotoxicity Data
The in vitro cytotoxic activities of three representative alkaloids—Nantenine (aporphine), Corytuberine (aporphine), and Dihydrosanguinarine (protoberberine)—were evaluated against the human hepatoma (SMMC-7721) cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.
| Alkaloid Class | Compound | Cell Line | IC50 (µM) |
| Aporphine | Nantenine | SMMC-7721 | 70.08 ± 4.63[1] |
| Aporphine | Corytuberine | SMMC-7721 | 73.22 ± 2.35[1] |
| Protoberberine | Dihydrosanguinarine | SMMC-7721 | 27.77 ± 2.29[1] |
Data presented as mean ± standard deviation.
Experimental Protocols
The cytotoxicity data presented in this guide was obtained using the following experimental methodology:
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human hepatoma (SMMC-7721) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test alkaloids (Nantenine, Corytuberine, Dihydrosanguinarine) and a positive control (Doxorubicin) for 48 hours. A solvent control (DMSO) was also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the alkaloid that caused 50% inhibition of cell viability (IC50) was calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these alkaloids are mediated through the induction of programmed cell death (apoptosis) and interference with cell cycle progression. The following diagrams illustrate the key signaling pathways involved.
References
Benchmarking Neurovant: A Comparative Analysis of a Novel BACE1 Inhibitor for Alzheimer's Disease
Disclaimer: The following document is a comparative guide for a hypothetical neurotherapeutic agent, "Neurovant." The initial search for "Leptomerine" did not yield any relevant information related to a neurotherapeutic. Therefore, this guide has been created as a template to demonstrate how such a document would be structured for a novel BACE1 inhibitor in the context of Alzheimer's disease research.
This guide provides a comparative analysis of Neurovant's potency against established and investigational β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of Neurovant as a therapeutic agent for Alzheimer's disease.
Potency Comparison of BACE1 Inhibitors
The therapeutic potential of BACE1 inhibitors is primarily determined by their potency in inhibiting the enzymatic activity of BACE1, which is a key enzyme in the amyloidogenic pathway leading to the production of amyloid-β (Aβ) peptides. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the in vitro potency of Neurovant in comparison to other notable BACE1 inhibitors.
| Compound Name (Code) | BACE1 IC50 (nM) | Assay Type |
| Neurovant (Hypothetical) | 1.5 | FRET Assay |
| Verubecestat (MK-8931) | 13[1][2] | Cell-based |
| 2.1 - 2.2[3][4] | Cell-free/Enzymatic | |
| Elenbecestat (E2609) | ~7[5][6][7] | Cell-based |
| 3.9[8] | Enzymatic | |
| Lanabecestat (AZD3293) | 0.6[9] | In vitro |
| Atabecestat (JNJ-54861911) | Not explicitly found | Not applicable |
Experimental Protocols
Determination of BACE1 Inhibitory Activity using a Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol outlines a standard method for assessing the in vitro potency of BACE1 inhibitors.
1. Principle:
This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
2. Materials:
-
Recombinant human BACE1 enzyme
-
FRET-based BACE1 substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., Neurovant) and known inhibitors (positive control)
-
96-well black microplates
-
Fluorescence plate reader
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and control inhibitors in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the BACE1 substrate, and the test compound or control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant human BACE1 enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow
Caption: FRET-based BACE1 Inhibition Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. behavioralhealth2000.com [behavioralhealth2000.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Leptomerine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Leptomerine, a quinolinone alkaloid and acetylcholinesterase inhibitor.
This compound, with the molecular formula C13H15NO, requires careful management as a hazardous chemical waste.[1][2] Due to its biological activity as an acetylcholinesterase inhibitor, it is crucial to prevent its release into the environment and to protect personnel from potential exposure.[3][4] While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide synthesizes general principles for the disposal of hazardous alkaloids and acetylcholinesterase inhibitors, providing a robust framework for its safe management.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C13H15NO | PubChem[1] |
| Molar Mass | 201.26 g/mol | PubChem[1] |
| Appearance | Powder | ChemFaces[5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[6] |
| Predicted Boiling Point | 300.4 ± 42.0 °C | ChemBK[2] |
| Predicted pKa | 2.56 ± 0.70 | ChemBK[2] |
Experimental Protocols for Safe Handling
Given the hazardous nature of this compound as an acetylcholinesterase inhibitor, the following handling protocols, derived from best practices for managing potent compounds, should be strictly adhered to:
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times.
-
For procedures with a risk of aerosol generation, a properly fitted fume hood is mandatory.
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation of solid this compound within a chemical fume hood to prevent inhalation of the powder.
-
Use a dedicated set of spatulas and weighing boats for handling the compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Spill Management:
-
In the event of a small spill, decontaminate the area using an appropriate absorbent material.
-
For larger spills, evacuate the area and follow the institution's emergency procedures for hazardous chemical spills.
This compound Disposal Workflow
The following diagram outlines the mandatory step-by-step procedure for the proper disposal of this compound waste. Adherence to this workflow is critical for regulatory compliance and environmental protection.
Caption: this compound Disposal Workflow
Step-by-Step Disposal Procedures
-
Waste Segregation: At the point of generation, separate this compound waste into distinct streams:
-
Solid Waste: Unused or expired solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials from spill cleanups.
-
Liquid Waste: Solutions containing this compound. Segregate aqueous and organic solvent waste streams into separate containers.
-
Sharps: Contaminated needles, syringes, and other sharp objects must be placed in a designated sharps container.
-
-
Waste Collection:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Never mix incompatible waste types in the same container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).
-
Indicate the approximate concentration and solvent composition for liquid waste.
-
-
Temporary Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of this compound waste by a licensed and reputable hazardous waste disposal company.
-
Complete all required waste manifest forms accurately and retain copies for your records, in accordance with institutional and regulatory requirements.
-
The recommended final disposal method for compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. This compound | C13H15NO | CID 10856530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. This compound | CAS:22048-97-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | CAS:22048-97-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Personal protective equipment for handling Leptomerine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Leptomerine, a quinoline alkaloid. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize risks to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, stringent use of personal protective equipment is mandatory.
Minimum PPE Requirements:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[1][2][3] |
| Eye and Face Protection | Safety glasses with side shields or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If aerosolization is possible, a NIOSH-certified N95 or higher respirator is required. | Prevents respiratory tract irritation.[2][4] |
| Protective Clothing | Laboratory coat or a disposable gown | Provides a barrier against accidental spills and contamination of personal clothing.[1][3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to mitigate exposure risks. The following workflow outlines the key steps from preparation to post-experiment cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
